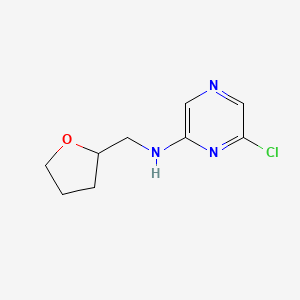

6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine

CAS No.: 1220037-69-3

Cat. No.: VC2819469

Molecular Formula: C9H12ClN3O

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220037-69-3 |

|---|---|

| Molecular Formula | C9H12ClN3O |

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | 6-chloro-N-(oxolan-2-ylmethyl)pyrazin-2-amine |

| Standard InChI | InChI=1S/C9H12ClN3O/c10-8-5-11-6-9(13-8)12-4-7-2-1-3-14-7/h5-7H,1-4H2,(H,12,13) |

| Standard InChI Key | IXFSVULDICNPMQ-UHFFFAOYSA-N |

| SMILES | C1CC(OC1)CNC2=CN=CC(=N2)Cl |

| Canonical SMILES | C1CC(OC1)CNC2=CN=CC(=N2)Cl |

Introduction

Structural Analysis and Properties

Molecular Structure

The compound consists of a pyrazine ring with a chlorine atom at position 6 and an amino group at position 2. This amino group is connected to a tetrahydrofuran ring via a methylene bridge. The tetrahydrofuran component introduces an oxygen-containing heterocycle that may contribute to specific binding interactions in biological systems.

Table 1: Predicted Physical Properties

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Physical State | Crystalline solid | Common for similar pyrazine derivatives |

| Solubility | Moderate in organic solvents | Based on functional groups present |

| Molecular Weight | ~227 g/mol | Calculated from molecular formula C₉H₁₂ClN₃O |

| Melting Point | 110-150°C (estimated) | Typical range for similar pyrazine compounds |

Synthesis Methods

General Synthetic Approach

The synthesis of 6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine likely follows procedures similar to those used for related pyrazine derivatives. Based on the synthetic procedures outlined for similar compounds in the literature, a viable approach would involve the reaction of a 2,6-dichloropyrazine precursor with (tetrahydrofuran-2-yl)methanamine.

Specific Synthetic Route

A related compound, methyl 3-amino-6-chloro-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrazine-2-carboxylate, has been synthesized using 5,6-dichloropyrazine methyl ester and racemic-(tetrahydrofuran-2-yl)methanamine . This synthetic procedure provides insight into potential approaches for synthesizing our target compound.

The synthesis typically involves nucleophilic aromatic substitution, where the amine group of (tetrahydrofuran-2-yl)methanamine displaces one of the chlorine atoms on the pyrazine ring. This reaction generally requires mild heating and an appropriate solvent system, potentially with a base to neutralize the hydrogen chloride generated during the reaction.

Chemical Reactivity

Reactive Sites

The chemical structure of 6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine contains several sites with potential reactivity:

-

The remaining chlorine atom at position 6 of the pyrazine ring can undergo further nucleophilic substitution reactions.

-

The secondary amine group can participate in various transformations, including acylation, alkylation, and condensation reactions.

-

The pyrazine nitrogen atoms can coordinate with metal ions or participate in hydrogen bonding.

-

The tetrahydrofuran oxygen can act as a hydrogen bond acceptor or coordinate with Lewis acids.

| Reaction Type | Reactive Site | Potential Products |

|---|---|---|

| Nucleophilic Substitution | C-6 Chlorine | Amino, alkoxy, or thiol derivatives |

| Acylation | Secondary Amine | Amide derivatives |

| Alkylation | Secondary Amine | Tertiary amine derivatives |

| Metal Coordination | Pyrazine N atoms | Metal complexes |

| Oxidation | Tetrahydrofuran ring | Ring-opened products |

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometric analysis would be expected to show a molecular ion peak corresponding to the molecular weight (~227 g/mol) along with characteristic fragmentation patterns. These might include loss of the tetrahydrofuran moiety or cleavage at the amine linkage.

Biological and Pharmaceutical Applications

Structure-Activity Relationships

The structural features of 6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine can be analyzed in the context of structure-activity relationships:

-

The chloro substituent may enhance lipophilicity and membrane permeability.

-

The secondary amine provides a hydrogen bond donor site.

-

The tetrahydrofuran ring introduces a conformationally constrained oxygen-containing moiety that could influence binding to target proteins.

-

The pyrazine core offers multiple nitrogen atoms that can participate in hydrogen bonding or π-stacking interactions with biological targets.

Research Context and Future Directions

Future Research Opportunities

Several promising directions for future research on this compound include:

-

Comprehensive characterization of physical and chemical properties

-

Exploration of biological activities through screening against various targets

-

Investigation of structure-activity relationships through the synthesis of analogues

-

Development of more efficient synthetic routes

-

Evaluation of potential applications in medicinal chemistry and materials science

| Research Direction | Methodology | Expected Outcomes |

|---|---|---|

| Physicochemical Characterization | X-ray crystallography, DSC, TGA | Structural confirmation, thermal properties |

| Biological Screening | In vitro assays against various targets | Identification of potential therapeutic applications |

| SAR Studies | Synthesis of analogues with varying substituents | Understanding of structural features critical for activity |

| Synthetic Optimization | Flow chemistry, green chemistry approaches | More efficient and sustainable production methods |

| Computational Studies | Molecular docking, QSAR | Prediction of binding modes and optimization of activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume